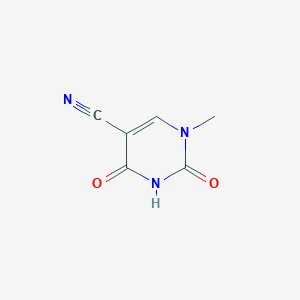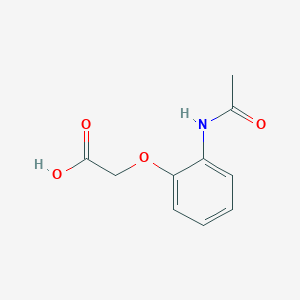![molecular formula C6H5N3O B1296967 3H-Imidazo[4,5-b]pyridine, 4-oxide CAS No. 6863-46-3](/img/structure/B1296967.png)
3H-Imidazo[4,5-b]pyridine, 4-oxide
Vue d'ensemble
Description
3H-Imidazo[4,5-b]pyridine, 4-oxide is a heterocyclic compound that features an imidazo-pyridine fused ring system with an oxygen atom attached at the fourth position
Mécanisme D'action
Target of Action
3H-Imidazo[4,5-b]pyridine, 4-oxide is a compound with a structural resemblance to purines, which has prompted investigations into its potential therapeutic significance . It has been found to play a crucial role in numerous disease conditions . The compound’s primary targets include the GABA A receptor, where it acts as a positive allosteric modulator . It also targets IKK-ɛ and TBK1, which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, its interaction with the GABA A receptor enhances the receptor’s activity . When it targets IKK-ɛ and TBK1, it leads to the activation of NF-kappaB through phosphorylation . This results in the transcription of genes involved in immune and inflammatory responses .
Biochemical Pathways
The compound influences many cellular pathways necessary for the proper functioning of cells . For instance, it affects the NF-kappaB pathway, which plays a crucial role in immune and inflammatory responses . The activation of this pathway can lead to the transcription of genes involved in these responses .
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
The result of the compound’s action at the molecular and cellular level is the modulation of the activity of its targets, leading to changes in cellular function . For instance, its action on the GABA A receptor can lead to enhanced neuronal inhibition . Its action on IKK-ɛ and TBK1 can lead to the activation of NF-kappaB and the transcription of genes involved in immune and inflammatory responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can influence its action, as they may compete for the same targets or affect the same pathways
Analyse Biochimique
Biochemical Properties
3H-Imidazo[4,5-b]pyridine, 4-oxide plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, this compound has shown the ability to modulate the activity of GABA A receptors, acting as a positive allosteric modulator . Additionally, it has been identified as an inhibitor of proton pumps and aromatase enzymes . These interactions highlight the compound’s potential in influencing neurotransmission and hormonal regulation.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can influence the function of cancerous cells, pathogens, and components of the immune system . By modulating enzymes involved in carbohydrate metabolism, this compound can alter metabolic flux and affect overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with GABA A receptors enhances receptor activity, resulting in increased inhibitory neurotransmission . Additionally, the compound’s ability to inhibit proton pumps and aromatase enzymes underscores its potential in regulating gastric acid secretion and estrogen synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under standard storage conditions and retains its biological activity over extended periods . Long-term exposure to this compound has been associated with sustained modulation of cellular pathways, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its biotransformation . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution profile is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the endoplasmic reticulum and mitochondria has been associated with its role in modulating protein synthesis and cellular respiration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridine, 4-oxide typically involves the reaction of 1-methyl-1H-imidazo[4,5-b]pyridine with hydrogen peroxide under alkaline conditions . This reaction leads to the formation of the desired 4-oxide derivative.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Imidazo[4,5-b]pyridine, 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 4-oxide back to the parent imidazo-pyridine compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated reagents under phase transfer catalysis conditions.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: Parent imidazo-pyridine compound.
Substitution: Various substituted imidazo-pyridine derivatives.
Applications De Recherche Scientifique
3H-Imidazo[4,5-b]pyridine, 4-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparaison Avec Des Composés Similaires
Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the development of sedative and hypnotic drugs.
Uniqueness: 3H-Imidazo[4,5-b]pyridine, 4-oxide is unique due to its specific substitution pattern and the presence of the oxygen atom at the fourth position, which imparts distinct chemical and biological properties compared to other imidazo-pyridine derivatives.
Propriétés
IUPAC Name |
4-hydroxyimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-3-1-2-5-6(9)8-4-7-5/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMGQFLUKHNBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342826 | |
| Record name | 3H-Imidazo[4,5-b]pyridine, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-46-3 | |
| Record name | 3H-Imidazo[4,5-b]pyridine, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















